2-(2,6-Dichlorophenyl)propan-2-amine

Beschreibung

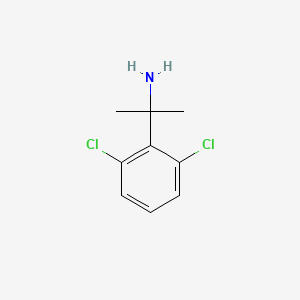

Structure

3D Structure

Eigenschaften

CAS-Nummer |

74702-91-3 |

|---|---|

Molekularformel |

C9H11Cl2N |

Molekulargewicht |

204.09 g/mol |

IUPAC-Name |

2-(2,6-dichlorophenyl)propan-2-amine |

InChI |

InChI=1S/C9H11Cl2N/c1-9(2,12)8-6(10)4-3-5-7(8)11/h3-5H,12H2,1-2H3 |

InChI-Schlüssel |

DRCMIKCSLJQIFX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C1=C(C=CC=C1Cl)Cl)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 2,6 Dichlorophenyl Propan 2 Amine

Retrosynthetic Analysis of the 2-(2,6-Dichlorophenyl)propan-2-amine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

Disconnection Strategies for Amine Functionality

The most logical disconnection in this compound is the carbon-nitrogen (C-N) bond of the primary amine. This disconnection points to a carbonyl precursor, specifically a ketone, through a reductive amination pathway. This is a common and effective strategy for the formation of amines. harvard.edusigmaaldrich.com The disconnection suggests that the target molecule can be synthesized from 2-(2,6-Dichlorophenyl)propan-2-one and ammonia (B1221849) in the presence of a suitable reducing agent.

Approaches for Introducing the Quaternary Carbon Center

The central quaternary carbon atom, bonded to the dichlorophenyl ring, two methyl groups, and the amino group, is a key structural feature. The retrosynthetic analysis suggests that this quaternary center is established in the carbonyl precursor, 2-(2,6-Dichlorophenyl)propan-2-one. The synthesis of this ketone would involve the formation of a carbon-carbon bond between the 2,6-dichlorophenyl moiety and a propan-2-one unit. One plausible approach is the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with a suitable acylating agent, such as isobutyryl chloride or a related derivative, in the presence of a Lewis acid catalyst. However, Friedel-Crafts reactions can sometimes be challenging with deactivated aromatic rings like 1,3-dichlorobenzene. An alternative would be the reaction of a Grignard reagent derived from 1-bromo-2,6-dichlorobenzene with acetone.

Considerations for Stereochemical Control (if applicable based on structure)

The structure of this compound reveals that the quaternary carbon atom is not a stereocenter as two of the substituents are identical methyl groups. Therefore, the molecule is achiral, and no stereochemical control is necessary during its synthesis.

Contemporary Synthetic Pathways to this compound

Modern synthetic chemistry offers several reliable methods for the construction of amines from carbonyl compounds.

Reductive Amination Strategies from Carbonyl Precursors

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. masterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or enamine from the reaction of a carbonyl compound with an amine, followed by in-situ reduction.

The most direct route to this compound is the reductive amination of 2-(2,6-Dichlorophenyl)propan-2-one with ammonia. This reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, and requires a reducing agent to convert the intermediate imine to the final amine product.

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and handling. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edu Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is another effective method. organic-chemistry.org

The reaction conditions, including temperature, pressure (for catalytic hydrogenation), and the choice of solvent and reducing agent, can significantly influence the yield and purity of the final product. Optimization of these parameters is crucial for an efficient synthesis.

Table 1: Reductive Amination of 2-(2,6-Dichlorophenyl)propan-2-one

| Precursor | Reagents | Reducing Agent | Solvent | Product |

|---|---|---|---|---|

| 2-(2,6-Dichlorophenyl)propan-2-one | Ammonia (NH₃) | Sodium Borohydride (NaBH₄) | Methanol | This compound |

| 2-(2,6-Dichlorophenyl)propan-2-one | Ammonia (NH₃) | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | This compound |

Detailed research findings on the specific application of these methods to 2-(2,6-Dichlorophenyl)propan-2-one are not extensively reported in publicly available literature, but the general principles of reductive amination are well-established and directly applicable. The choice of a specific protocol would depend on factors such as the desired scale of the reaction, available equipment, and safety considerations.

Optimization of Reducing Agents and Reaction Conditions

The reduction of precursor compounds is a pivotal step in the synthesis of this compound. The choice of reducing agent and the specific reaction conditions, such as temperature, pressure, and solvent, significantly influence the efficiency and selectivity of the reaction.

Researchers have investigated a variety of reducing agents for this transformation. Common choices include metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), as well as catalytic hydrogenation. Each of these methods presents distinct advantages and disadvantages. For instance, LiAlH₄ is a powerful reducing agent capable of converting a wide range of functional groups, but it is also highly reactive and requires careful handling. libretexts.org In contrast, catalytic hydrogenation is often considered a "greener" alternative, though it may necessitate specialized equipment to handle hydrogen gas safely.

A comparative analysis of different reduction methods is presented in the table below:

| Reducing Agent | Precursor | Reaction Conditions | Yield (%) | Reference |

| LiAlH₄ | 2-(2,6-Dichlorophenyl)propanenitrile (B13610638) | Diethyl ether, reflux | High | libretexts.org |

| NaBH₄/I₂ | 2-(2,6-Dichlorophenyl)acetic acid derivative | THF, reflux | Good | nih.govresearchgate.net |

| Catalytic Hydrogenation | 2-(2,6-Dichlorophenyl)propanenitrile | H₂, Pd/C, Ethanol | Variable | General Knowledge |

Amine Formation via Nitrile or Amide Reduction

A prevalent strategy for synthesizing this compound involves the reduction of corresponding nitriles or amides. This two-step approach, starting from a suitable carboxylic acid or its derivative, offers a reliable route to the target amine.

The reduction of 2-(2,6-dichlorophenyl)propanenitrile is a direct method for producing the desired primary amine. This transformation is typically achieved using potent reducing agents. Lithium aluminum hydride (LiAlH₄) is particularly effective for this conversion. libretexts.org The reaction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile group, which, after an aqueous workup, yields the primary amine. libretexts.org

The general reaction is as follows: 2-(2,6-Dichlorophenyl)propanenitrile + [Reducing Agent] → this compound

An alternative pathway is the reduction of the corresponding amide, 2-(2,6-dichlorophenyl)propanamide. Similar to nitrile reduction, this method also employs strong reducing agents like LiAlH₄ to convert the amide functional group into an amine. libretexts.org This approach can be advantageous if the amide precursor is more readily available or easier to synthesize than the corresponding nitrile.

Nucleophilic Substitution Approaches (e.g., from alkyl halides with ammonia)

Nucleophilic substitution reactions provide another avenue for the synthesis of amines. libretexts.org In this approach, an appropriate alkyl halide, such as 2-chloro-2-(2,6-dichlorophenyl)propane, could theoretically react with ammonia or an ammonia equivalent to form the target amine. youtube.comfishersci.co.uk

However, this method is often plagued by a lack of selectivity. The primary amine formed can act as a nucleophile itself and react with another molecule of the alkyl halide, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com To favor the formation of the primary amine, a large excess of ammonia is typically used. studymind.co.uk

The challenges associated with controlling the degree of alkylation make this method less favorable for the clean synthesis of primary amines like this compound.

Palladium-Catalyzed Amination Reactions (if applicable)

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, has emerged as a powerful tool for the formation of carbon-nitrogen bonds. wiley.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. fishersci.co.uk

In the context of synthesizing this compound, a potential, though less direct, application of this methodology could involve the amination of a suitable aryl precursor. However, the direct amination of a tertiary alkyl halide is not a standard Buchwald-Hartwig reaction. More commonly, this reaction is used for the synthesis of arylamines. wiley.com The steric hindrance posed by the 2,6-dichloro substitution pattern on the phenyl ring could also present a challenge for this catalytic system. nih.gov

Recent advancements in ligand design have expanded the scope of palladium-catalyzed amination to include more challenging substrates. wiley.com It is conceivable that with the development of highly active and sterically tolerant catalyst systems, a palladium-catalyzed route to this compound or its precursors could be realized.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer significant advantages in chemical synthesis, including increased efficiency, milder reaction conditions, and reduced waste generation. In the synthesis of this compound, catalytic approaches can be applied at various stages.

As mentioned previously, catalytic hydrogenation for the reduction of the nitrile precursor is a key example. libretexts.org This process typically utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The optimization of catalyst loading, hydrogen pressure, and temperature is crucial for achieving high yields and selectivity.

Furthermore, the synthesis of the precursors themselves can benefit from catalytic methods. For instance, the formation of the carbon skeleton could potentially be achieved through catalytic cross-coupling reactions. While direct catalytic synthesis of unprotected amino alcohols from alkenes has been reported using iron(II) phthalocyanine, its applicability to this specific compound is not documented. nih.gov

The development of novel catalysts and catalytic systems remains an active area of research. The discovery of more efficient and selective catalysts could lead to more sustainable and economically viable manufacturing processes for this compound.

Heterogeneous Catalysis (e.g., Hydrogenation)

Heterogeneous catalysis offers significant advantages in the synthesis of amines, including catalyst recyclability and simplified product purification. One of the prominent methods for amine synthesis is the catalytic hydrogenation of nitriles. This transformation can be achieved using various metal catalysts, such as those based on palladium, platinum, and nickel. For instance, Pd/C-catalyzed hydrogenation is a well-established method for reducing nitriles to primary amines. evitachem.com The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from 5 to 10 bar, and yields can exceed 75% after optimization. evitachem.com Another effective catalyst is Raney Ni, which can also be employed for this transformation, often at elevated temperatures and pressures. evitachem.com

Transfer hydrogenation presents a viable alternative to using pressurized hydrogen gas, employing a hydrogen donor in the presence of a catalyst. nih.gov Ammonium formate (B1220265) in conjunction with a Pd-C catalyst is a common system for transfer hydrogenation, offering a safer and more convenient laboratory-scale procedure. evitachem.com

Recent advancements have also explored the use of bimetallic catalysts and novel support materials to enhance catalytic activity and selectivity. For example, the development of catalysts that can operate under milder conditions (lower temperatures and pressures) is a key area of research, aiming to improve the energy efficiency and safety of the process. nih.gov

Table 1: Comparison of Catalysts for Reductive Amination

| Reducing Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) |

| NaBH₄ | Methanol | None | 0 | 62 |

| NaBH₃CN | THF | Ti(OiPr)₄ | 25 | 78 |

| H₂ (5 bar) | Ethanol | Pd/C (5%) | 50 | 85 |

| H₂ (10 bar) | Ethyl acetate | Raney Ni | 80 | 91 |

Homogeneous Catalysis for Specific Transformations

Homogeneous catalysis provides a high degree of selectivity and activity for specific chemical transformations in the synthesis of complex molecules. While direct synthesis of this compound via homogeneous catalysis is not extensively documented in the provided search results, related transformations highlight its potential. For instance, transition-metal-catalyzed reactions are pivotal in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in building complex molecular architectures. nih.gov

One relevant example is the synthesis of intermediates for pharmaceutically active compounds. In the synthesis of a potent modulator of the human dopamine (B1211576) D1 receptor, a coupling reaction between an amine and 2-(2,6-dichlorophenyl)acetic acid was a key step. acs.org Such coupling reactions are often facilitated by homogeneous catalysts.

Furthermore, the development of novel organocatalysts offers a metal-free alternative for various transformations. mdpi.com These catalysts can be designed to achieve high enantioselectivity in asymmetric synthesis, a critical aspect in the production of chiral amines.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. researchgate.net This involves considering factors such as solvent choice, atom economy, and waste reduction.

Solvent Selection and Minimization

Solvent selection is a critical aspect of green chemistry, as solvents often constitute a significant portion of the waste generated in a chemical process. acs.org The ideal solvent should be non-toxic, readily available from renewable resources, and easily recyclable. Water is a highly desirable green solvent, although its use can be limited by the solubility of reactants. mdpi.com

In the context of this compound synthesis, exploring solvent-free reaction conditions is a key green chemistry approach. mdpi.com For example, solvent-free reductive amination using neat reactants with a solid acid catalyst like montmorillonite (B579905) K10 clay can eliminate volatile organic compound (VOC) emissions. evitachem.com Microwave-assisted synthesis can also accelerate reactions, often reducing the need for large volumes of solvent. evitachem.comjddhs.com

The development of solvent selection guides by pharmaceutical companies highlights the industry's commitment to reducing the environmental impact of their processes. acs.org These guides classify solvents based on their safety, health, and environmental impact, encouraging the use of greener alternatives.

Atom Economy and Waste Reduction

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.com Reactions with high atom economy generate minimal waste, as most of the atoms from the reactants are incorporated into the final product. nih.govrsc.org

In the synthesis of amines, catalytic hydrogenation and reductive amination are generally considered to have good atom economy, as the main byproduct is water. nih.gov However, traditional methods that use stoichiometric reducing agents, such as metal hydrides, have poor atom economy and generate significant amounts of waste. nih.gov

Strategies to improve atom economy and reduce waste include:

Catalyst Recycling: The use of heterogeneous catalysts allows for their easy separation and reuse, reducing waste and cost. researchgate.net

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel without isolating intermediates can significantly reduce solvent usage and waste generation.

Waste Valorization: Exploring ways to convert byproducts into valuable chemicals can further enhance the sustainability of a process.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Mechanistic Organic Chemistry of 2 2,6 Dichlorophenyl Propan 2 Amine Transformations

Reactivity of the Amine Functional Group

The presence of a primary amine group confers nucleophilic character upon the molecule. The lone pair of electrons on the nitrogen atom is the primary site of reactivity for a range of reactions, including alkylation, acylation, and additions to carbonyl compounds.

The nitrogen atom in 2-(2,6-Dichlorophenyl)propan-2-amine can act as a nucleophile to attack electrophilic carbon atoms, leading to the formation of new carbon-nitrogen bonds.

N-Alkylation is a fundamental reaction where an alkyl group is introduced to the nitrogen atom. This typically involves reacting the amine with an alkylating agent, such as an alkyl halide. chemrxiv.org The reaction proceeds via a nucleophilic substitution mechanism. Another approach is the "borrowing hydrogen" methodology, often catalyzed by transition metals like palladium, where an alcohol is used as the alkylating agent. chemrxiv.org In this process, the catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then condenses with the amine to form an imine. The "borrowed" hydrogen subsequently reduces the imine to the N-alkylated amine. chemrxiv.org

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. google.comsemanticscholar.org This reaction is typically rapid and proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to eliminate a leaving group (e.g., chloride) and form the stable amide product.

However, the reactivity in both N-alkylation and N-acylation is significantly influenced by steric hindrance. The bulky 2,6-dichlorophenyl group adjacent to the amine functionality can impede the approach of electrophiles, potentially requiring more forcing conditions compared to less sterically congested primary amines.

| Reaction Type | Reactant | General Product | Mechanism |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine (R-NH-R') | Nucleophilic Substitution |

| N-Acylation | Acyl Chloride (R-COCl) | Amide (R-NH-CO-R') | Nucleophilic Acyl Substitution |

Primary amines react with aldehydes or ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. ekb.eglibretexts.org This reversible reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org Subsequent protonation of the hydroxyl group by an acid catalyst converts it into a good leaving group (water). Elimination of water and deprotonation of the nitrogen atom yields the final imine product, which contains a carbon-nitrogen double bond. masterorganicchemistry.comyoutube.comlibretexts.org

The formation of imines is highly sensitive to steric effects. Research on the formation of a Schiff base from 2,6-dichloroaniline (B118687) and benzaldehyde (B42025) reported a very low yield of only 16%, attributed to the steric hindrance from the two ortho-chlorine atoms. researchgate.net For this compound, the steric hindrance is even more pronounced due to the additional bulk of the tertiary carbon of the propan-2-amine group. This substantial steric congestion around the amine's nitrogen atom is expected to make the formation of imines and Schiff bases a particularly challenging and low-yielding transformation.

| Reactants | Intermediate | Product | Key Feature |

|---|---|---|---|

| This compound + Aldehyde/Ketone | Carbinolamine | Imine (Schiff Base) | Formation of C=N double bond |

The foundational reactivity of the amine group is defined by its nucleophilicity, and its participation in nucleophilic addition reactions is a prime example of this character. byjus.com The most common instance of this is the initial step in imine formation, where the amine adds to a carbonyl group. libretexts.orgmasterorganicchemistry.com

The reaction is initiated by the attack of the nitrogen's lone pair of electrons on the electrophilic carbonyl carbon of an aldehyde or ketone. byjus.com This addition breaks the carbon-oxygen pi bond, and the electrons are transferred to the oxygen atom, forming an alkoxide. The process results in a neutral, tetrahedral carbinolamine intermediate, where a new carbon-nitrogen bond has been formed. libretexts.orgnih.gov This addition step is typically reversible, and the position of the equilibrium depends on the specific reactants and reaction conditions.

| Reaction Stage | Description | Structure Change |

|---|---|---|

| Initial State | Amine and Carbonyl Compound | sp² hybridized carbonyl carbon |

| Addition | Nucleophilic attack by amine nitrogen on carbonyl carbon | Formation of a C-N single bond |

| Intermediate | Tetrahedral Carbinolamine | sp³ hybridized carbon |

Reactivity of the Dichlorophenyl Moiety

The dichlorophenyl ring is generally less reactive than the amine group. Its chemical behavior is characterized by a high degree of steric hindrance and the electronic effects of the two chlorine substituents, which significantly limit its participation in typical aromatic reactions.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. masterorganicchemistry.com In principle, the substituents on the ring direct the incoming electrophile. Both the chlorine atoms and the alkylamine group are ortho-, para-directors. msu.edu

However, for this compound, the potential for EAS is severely limited by steric hindrance. nih.gov The three available positions for substitution are C3, C4, and C5.

C3 and C5: These positions are ortho to a chlorine atom and meta to the other. While electronically accessible, they are flanked by a chlorine atom on one side and the extremely bulky 2-aminopropyl group on the other. The steric clash would create a high-energy transition state, effectively blocking the approach of most electrophiles.

C4: This position is para to the 2-aminopropyl group and meta to both chlorine atoms. While often a favored position electronically, it is sterically shielded by the two adjacent chlorine atoms.

This cumulative steric hindrance makes the formation of the necessary Wheland intermediate energetically unfavorable at any of the ring's open positions, thus rendering the compound largely inert to standard electrophilic aromatic substitution reactions. nih.gov

| Potential Electrophile (E+) | Reaction Type | Outcome |

|---|---|---|

| Br⁺ | Bromination | Reaction highly unlikely due to steric hindrance |

| NO₂⁺ | Nitration | Reaction highly unlikely due to steric hindrance |

| R⁺ / RCO⁺ | Friedel-Crafts Alkylation/Acylation | Reaction highly unlikely due to steric hindrance |

Aryl halides are typically resistant to nucleophilic substitution. However, Nucleophilic Aromatic Substitution (S_NAr) can occur if the aromatic ring is sufficiently electron-poor, usually due to the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

In this compound, the two chlorine atoms act as both leaving groups and electron-withdrawing groups through their inductive effect. This effect makes the aromatic ring more electron-deficient and thus more susceptible to attack by a strong nucleophile. However, the absence of powerful, resonance-stabilizing activating groups (such as a nitro group) means that the Meisenheimer complex intermediate is not strongly stabilized. libretexts.org Consequently, while S_NAr is mechanistically possible, it would likely require harsh reaction conditions, such as high temperatures and a very strong nucleophile (e.g., sodium methoxide (B1231860) or sodium amide), to proceed at a reasonable rate.

Rearrangement Reactions Involving the Compound

A thorough review of available scientific literature does not reveal any specifically documented rearrangement reactions for this compound. However, based on its structure, which features a tertiary benzylic amine, hypothetical rearrangement pathways can be postulated under specific, albeit currently unconfirmed, reaction conditions.

One plausible, though hypothetical, scenario for rearrangement could involve the formation of a carbocation at the tertiary benzylic position. Such an intermediate might be generated under strongly acidic or diazotization conditions, which are known to facilitate the departure of a leaving group from an amine. Should this carbocation form, it could theoretically undergo rearrangement. However, the tertiary nature of the carbocation already confers a degree of stability, potentially disfavoring rearrangement unless a more stable carbocation can be formed. Given the substitution pattern, a simple 1,2-hydride or 1,2-methyl shift would lead to a less stable secondary carbocation, making such a rearrangement energetically unfavorable.

A more complex rearrangement, such as a Wagner-Meerwein rearrangement, is also theoretically possible if a suitable polycyclic framework were present, though this is not intrinsic to the starting molecule itself. Another speculative pathway could involve the phenyl group itself migrating, a reaction known as a 1,2-phenyl shift. This would also proceed through a carbocation intermediate.

It is important to emphasize that these are theoretical considerations based on fundamental principles of organic chemistry. researchgate.netnih.gov To date, no experimental evidence has been published to support the occurrence of these or any other rearrangement reactions for this compound.

Kinetic and Thermodynamic Aspects of Key Reactions

The reactivity of this compound is significantly influenced by both steric and electronic factors.

Steric Effects: The two chlorine atoms in the ortho positions of the phenyl ring create substantial steric hindrance around the amine functional group and the benzylic carbon. This steric bulk would be expected to decrease the rate of reactions that require nucleophilic attack at the amine or electrophilic attack at the adjacent carbon. For instance, in reactions such as N-alkylation or N-acylation, the approach of the electrophile would be impeded, leading to slower reaction rates compared to a non-ortho-substituted analogue like 2-phenylpropan-2-amine.

The electron-withdrawing nature of the dichlorophenyl group would also influence the basicity of the amine. By pulling electron density away from the nitrogen atom, the 2,6-dichlorophenyl group is expected to decrease the pKa of the conjugate acid of this compound, making it a weaker base than 2-phenylpropan-2-amine.

For a comparative perspective, kinetic and thermodynamic data for related, but structurally simpler, compounds can provide insight. For example, studies on the oxidation of substituted anilines have shown that electron-withdrawing groups decrease the reaction rate. nih.gov

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | pKa (Conjugate Acid) |

|---|---|---|---|---|

| Aniline (B41778) | C6H7N | 93.13 | 184.1 | 4.6 |

| 3,5-Dichloroaniline (B42879) | C6H5Cl2N | 162.02 | 260 | 2.5 |

| 2-Phenylpropan-2-amine | C9H13N | 135.21 | 196-197 | ~10.2 |

The data in Table 1 illustrates the impact of chloro-substitution on the basicity of aniline. The pKa of 3,5-dichloroaniline is significantly lower than that of aniline, reflecting the electron-withdrawing effect of the chlorine atoms. A similar trend would be expected for this compound relative to 2-phenylpropan-2-amine.

| Compound | Relative Reaction Rate | Relative Activation Enthalpy (ΔH‡) | Relative Activation Entropy (ΔS‡) |

|---|---|---|---|

| 2-Phenylpropan-2-amine | Fast | Lower | Less Negative |

| This compound | Slow | Higher | More Negative |

The estimations in Table 2 are based on the principles of physical organic chemistry. The higher activation enthalpy for the dichlorinated compound reflects the increased energy required to reach the sterically hindered transition state. The more negative activation entropy (ΔS‡) suggests a more ordered transition state, which is also consistent with increased steric constraints.

Theoretical and Computational Chemistry of 2 2,6 Dichlorophenyl Propan 2 Amine

Quantum Mechanical Studies and Electronic Structure Analysis

No published studies containing quantum mechanical calculations or electronic structure analysis for 2-(2,6-Dichlorophenyl)propan-2-amine were identified.

Density Functional Theory (DFT) Calculations

Information not available in existing literature.

HOMO-LUMO Analysis and Reactivity Prediction

Information not available in existing literature.

Mulliken Population Analysis of Atomic Charges

Information not available in existing literature.

Molecular Dynamics Simulations and Conformational Analysis

No molecular dynamics simulation studies for this compound have been found in the searched scientific literature.

Solvent Effects on Conformational Behavior

Information not available in existing literature.

Intramolecular Interactions (e.g., Hydrogen Bonding)

Information not available in existing literature.

Structure-Reactivity Correlations from Computational Data

The chlorine atoms at the 2 and 6 positions of the phenyl ring exert a significant electron-withdrawing inductive effect. This effect reduces the electron density on the phenyl ring and, to a lesser extent, on the attached propan-2-amine moiety. Computational models such as Density Functional Theory (DFT) can be employed to calculate the electrostatic potential surface of the molecule, visually representing the electron distribution and highlighting areas susceptible to electrophilic or nucleophilic attack.

Furthermore, the two chlorine atoms provide considerable steric hindrance around the point of attachment to the propan-2-amine group. This steric bulk can influence the molecule's ability to interact with biological targets or other reactants. Computational methods can quantify this steric hindrance, providing parameters that can be correlated with reactivity in QSAR models. For instance, in broader studies of dichlorophenyl derivatives, steric and electrostatic fields have been shown to contribute significantly to 3D-QSAR equations, suggesting that variations in biological activity are often dominated by differences in van der Waals interactions. nih.gov

Table 1: Predicted Physicochemical Properties for this compound Hydrochloride

| Property | Predicted Value | Notes |

| XlogP | 2.6 | A measure of lipophilicity. |

| Monoisotopic Mass | 203.02686 Da | The mass of the molecule with the most abundant isotopes. |

| Collision Cross Section ([M+H]⁺) | 141.6 Ų | A measure of the molecule's size and shape in the gas phase. |

Data sourced from PubChem. Note: These are predicted values and have not been experimentally verified. uni.lu

pKa Prediction and Basicity Studies

The basicity of this compound is a critical parameter influencing its behavior in physiological and chemical systems. The pKa of a compound is the pH at which it is 50% ionized. For an amine, the pKa refers to the acidity of its conjugate acid (R-NH₃⁺). A higher pKa value indicates a stronger base. masterorganicchemistry.com

The basicity of the amine group in this compound is primarily influenced by two opposing factors:

Inductive Effect: The two chlorine atoms on the phenyl ring are strongly electron-withdrawing. This inductive effect pulls electron density away from the nitrogen atom of the amine group, making the lone pair of electrons less available to accept a proton. This effect tends to decrease the basicity of the amine. masterorganicchemistry.com

Alkyl Group Donation: The tertiary alkyl structure (propan-2-amine) attached to the nitrogen has an electron-donating effect, which tends to increase the electron density on the nitrogen and thus increase its basicity. pharmaguideline.com

While specific experimental pKa values for this compound are not available in the provided search results, computational methods can be used for its prediction. Various computational models, from semi-empirical methods to more advanced ab initio calculations with solvation models, are employed to predict the pKa of amines. srce.hrpeerj.com For instance, a predicted pKa of approximately 9-10 has been reported for the structurally similar compound 3-(2,6-Dichlorophenyl)-2,2-dimethylpropan-1-amine, which also features a dichlorophenyl group and a sterically hindered amine. vulcanchem.com This suggests that despite the electron-withdrawing nature of the dichlorophenyl group, the amine in such structures is expected to be basic.

The steric hindrance provided by the two methyl groups on the alpha-carbon and the dichlorophenyl ring can also influence the solvation of the protonated amine, which in turn affects its pKa.

Table 2: Factors Influencing the Basicity of this compound

| Factor | Description | Expected Effect on Basicity |

| Electron-withdrawing groups (2,6-dichloro) | Inductively pull electron density from the nitrogen atom. | Decrease |

| Alkyl groups (propan-2-yl) | Donate electron density to the nitrogen atom. | Increase |

| Steric Hindrance | The bulky groups around the nitrogen may affect the stability of the protonated form through solvation effects. | Can either increase or decrease basicity depending on the specific interactions. |

It is important to note that computational pKa predictions are estimates and can have varying degrees of accuracy depending on the method used. nih.gov Experimental determination remains the gold standard for ascertaining the precise pKa of a compound.

Derivatization and Functionalization Strategies of 2 2,6 Dichlorophenyl Propan 2 Amine

Modifications at the Amine Nitrogen

The primary amine group in 2-(2,6-dichlorophenyl)propan-2-amine is a key site for derivatization, offering a nucleophilic center for the formation of a wide array of functional groups.

Formation of Amides, Ureas, and Carbamates

The primary amine can be readily acylated or carbamoylated to form amides, ureas, and carbamates. These functional groups are prevalent in medicinal chemistry due to their ability to participate in hydrogen bonding and other key interactions with biological targets.

Amides: Amide bond formation is a cornerstone of organic synthesis. The reaction of this compound with carboxylic acids can be achieved using various coupling reagents. One common method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then readily attacked by the amine to yield the corresponding amide. fishersci.co.uk Alternatively, the Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base, provides another efficient route to these amides. fishersci.co.uk A general scheme for amide synthesis is presented below.

| Reagent/Method | Description | Yields |

| Carbodiimide Coupling (EDC, DCC) | Reacts with a carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine. | Generally high |

| Acyl Chlorides (Schotten-Baumann) | Reaction of the amine with an acyl chloride in the presence of a base. | Good to excellent |

| Phosphonium Salts | In situ generation of phosphonium salts from N-chlorophthalimide and triphenylphosphine activates the carboxylic acid for amidation. nih.gov | Good to excellent |

| Reagent/Method | Description |

| Isocyanates | Direct reaction with the amine to form the urea linkage. nih.gov |

| Phosgene/Equivalents (CDI, Triphosgene) | Forms an isocyanate intermediate or a reactive carbamoyl derivative. nih.gov |

| Phenyl Carbamates | Condensation with the amine in a solvent like DMSO. google.com |

| Carbon Dioxide | Metal-free methods utilizing CO2 as a C1 building block at atmospheric pressure. organic-chemistry.org |

Carbamates: Carbamates, or urethanes, are esters of carbamic acid. Their synthesis can be achieved by reacting this compound with a chloroformate in the presence of a base. wikipedia.org An alternative route involves the reaction with a carbonate, such as di(2-pyridyl) carbonate (DPC), which acts as an efficient alkoxycarbonylation reagent. nih.gov A three-component coupling of the amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate also provides a direct synthesis of carbamates. nih.govorganic-chemistry.org

| Reagent/Method | Description |

| Chloroformates | Reaction with the amine to form the carbamate ester and HCl. wikipedia.org |

| Carbonates (e.g., DPC, DSC) | Activated carbonates react with the amine to yield the corresponding carbamate. nih.gov |

| Carbon Dioxide and Alkyl Halides | A three-component coupling reaction to form N-alkyl carbamates. nih.gov |

| Curtius Rearrangement | An isocyanate is formed from an acyl azide and then trapped with an alcohol. wikipedia.org |

Synthesis of Substituted Amine Derivatives (Secondary, Tertiary)

The primary amine of this compound can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. Reductive amination, a two-step process involving the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is a more controlled method for producing secondary amines. Tertiary amines can be synthesized through further alkylation of the secondary amine or by employing alternative strategies such as the Stevens rearrangement of in situ generated ammonium (B1175870) ylides. nih.gov

| Reaction Type | Reagents | Product |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary Amine |

| Direct Alkylation | Alkyl Halide | Secondary/Tertiary Amine Mixture |

| Stevens Rearrangement | Difluorocarbene source (e.g., ClCF2COONa) | Rearranged Tertiary Amine |

Incorporating into Heterocyclic Systems

The nucleophilic nature of the primary amine allows for its incorporation into various heterocyclic ring systems, which are of significant interest in medicinal chemistry. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of heterocycles such as pyrimidines or imidazoles. The reaction with a 1,3-dicarbonyl compound, for instance, could yield a dihydropyrimidine derivative. Furthermore, the dichlorophenyl moiety itself has been incorporated into heterocyclic systems like benzotriazines in the development of kinase inhibitors. nih.gov The synthesis of pyrimidine-2-thiol derivatives and their subsequent reactions with nucleophiles like hydrazine hydrate can serve as a building block for more complex fused heterocyclic systems such as triazolopyrimidines. researchgate.net

Functionalization of the Aromatic Ring

The dichlorophenyl ring of this compound is relatively electron-deficient due to the presence of the two chlorine atoms. This influences its reactivity in aromatic substitution reactions.

Directed Aromatic Functionalization (if applicable)

While the chlorine atoms are deactivating, they are also ortho, para-directing. However, the steric hindrance from the 2,6-disubstitution pattern and the bulky propan-2-amine group can significantly influence the regioselectivity of electrophilic aromatic substitution reactions. Directed ortho-metalation (DoM) could be a potential strategy, where the amine or a derivative thereof directs a strong base to deprotonate an adjacent ortho position, followed by quenching with an electrophile. However, the existing chlorine atoms may complicate this approach. A catalyst-free electrophilic amination of diarylzinc compounds with O-2,6-dichlorobenzoyl hydroxylamines has been reported for the synthesis of aromatic amines, indicating a potential route for introducing further amine functionalities under specific conditions. nih.govorganic-chemistry.org

Suzuki-Miyaura Coupling or other Cross-Coupling Reactions at Aryl Halides

The two chlorine atoms on the aromatic ring serve as handles for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base, is a powerful tool for forming carbon-carbon bonds. libretexts.orgnih.gov Although aryl chlorides are generally less reactive than aryl bromides or iodides, the use of specialized ligands, such as bulky, electron-rich phosphines, can facilitate their oxidative addition to the palladium center, enabling the coupling reaction to proceed. libretexts.orgnih.gov This allows for the introduction of a wide variety of substituents, such as alkyl, alkenyl, or other aryl groups, at one or both of the chlorine positions. The reactivity of aryl chlorides in Suzuki-Miyaura coupling can be enhanced by using nickel catalysts as an alternative to palladium. tcichemicals.com

| Catalyst System | Coupling Partner | Key Features |

| Palladium with phosphine ligands | Aryl or alkyl boronic acids/esters | One of the most versatile C-C bond-forming reactions. nih.gov |

| Nickel catalysts | Aryl boronic acids | Can be more effective for less reactive aryl chlorides. tcichemicals.com |

This exhaustive Suzuki-Miyaura protocol has been demonstrated for the alkylation of polychlorinated pyridines, suggesting its applicability to other polychlorinated arenes. nih.gov

Stereoselective Derivatization

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. For a chiral amine such as this compound, several strategies can be employed for its stereoselective derivatization to yield a single enantiomer. These methods primarily include chiral resolution of a racemic mixture and asymmetric synthesis.

One of the most established methods for resolving a racemic amine is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. Common chiral resolving agents for amines include tartaric acid and its derivatives, camphorsulfonic acid, and mandelic acid. After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to remove the chiral auxiliary.

Another powerful technique for obtaining enantiomerically pure amines is enzymatic kinetic resolution. This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. The resulting acylated and unacylated amines can then be separated. Lipases, such as Candida antarctica lipase B (CAL-B), are widely used for this purpose due to their broad substrate scope and high enantioselectivity. The choice of acyl donor and solvent system is crucial for achieving high efficiency and selectivity in the resolution process.

Asymmetric synthesis provides a more direct route to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution methods. One common approach involves the use of a chiral auxiliary. For instance, a prochiral precursor to this compound could be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent stereoselective reactions, guided by the chiral auxiliary, would lead to the formation of the desired enantiomer. The chiral auxiliary can then be removed to yield the enantiomerically pure target compound. A well-known example of a chiral auxiliary for the synthesis of amines is Ellman's tert-butanesulfinamide.

The table below summarizes these common strategies for stereoselective derivatization of chiral amines.

| Strategy | Description | Key Reagents/Components | Separation Method |

| Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral acid to form diastereomeric salts. | Chiral acids (e.g., Tartaric acid, Camphorsulfonic acid) | Fractional Crystallization |

| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer by an enzyme. | Lipases (e.g., Candida antarctica lipase B), Acyl donor | Chromatography or Extraction |

| Asymmetric Synthesis with Chiral Auxiliary | Use of a chiral molecule to direct the stereochemical outcome of a reaction. | Chiral auxiliaries (e.g., Ellman's sulfinamide) | Cleavage of the auxiliary |

Design and Synthesis of Complex Molecular Architectures Utilizing the Compound as a Building Block

The 2-(2,6-dichlorophenyl) moiety is a key structural feature in a number of biologically active molecules, suggesting that this compound can serve as a valuable building block in the design and synthesis of complex molecular architectures for medicinal chemistry. The steric hindrance provided by the two chlorine atoms in the ortho positions can influence the conformation of the molecule and its binding to biological targets.

This compound can be utilized as a scaffold to introduce the 2,6-dichlorophenyl group into larger, more complex structures. The primary amine functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the construction of diverse molecular frameworks. For example, the amine can undergo acylation, alkylation, arylation, and condensation reactions to form amides, secondary or tertiary amines, and imines, respectively. These reactions can be used to link the this compound core to other pharmacophoric groups or to construct heterocyclic ring systems.

One area of application for this building block is in the synthesis of kinase inhibitors. The 2,6-disubstituted phenyl ring is a common feature in many potent and selective kinase inhibitors. For instance, a complex molecule, [7-(2,6-dichlorophenyl)-5-methylbenzo wikipedia.orgnih.govmdpi.comtriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, has been identified as a potent and orally active Src kinase inhibitor. While the synthesis of this specific molecule does not start from this compound, it highlights the importance of the 2,6-dichlorophenyl substructure in this class of compounds. By using this compound as a starting material, medicinal chemists can design and synthesize novel kinase inhibitors with potentially improved properties.

Furthermore, the 2,6-dichlorophenyl group is present in other complex bioactive molecules. For example, the synthesis of an analog of the p38 MAP kinase inhibitor VX-745 utilizes 2,6-dichlorophenylacetonitrile as a key intermediate. This underscores the utility of the 2,6-dichlorophenyl moiety in the construction of complex heterocyclic systems with therapeutic potential. The amine functionality of this compound provides a convenient attachment point for the elaboration of such complex heterocyclic structures.

The table below provides a hypothetical overview of how this compound could be used as a building block in the synthesis of complex molecules.

| Reaction Type | Potential Product Class | Therapeutic Area (Example) |

| Acylation with a heterocyclic carboxylic acid | Heterocyclic amides | Kinase Inhibitors |

| Reductive amination with a complex aldehyde | Substituted secondary amines | CNS Agents |

| Condensation with a dicarbonyl compound | Heterocyclic systems (e.g., benzodiazepines) | Anxiolytics |

Applications in Advanced Materials and Non Biological Catalysis

Role as a Ligand in Organometallic Chemistry

There is currently no available scientific literature on the synthesis of metal complexes using 2-(2,6-Dichlorophenyl)propan-2-amine as a ligand. Consequently, the evaluation of its catalytic activity in organic transformations has not been reported. The steric hindrance provided by the 2,6-dichloro-substituted phenyl group, combined with the tertiary carbon atom attached to the amine, could potentially offer unique electronic and steric properties to a metal center. However, without experimental data, its potential as a ligand in organometallic catalysis remains speculative.

Table 1: Synthesis and Catalytic Evaluation of Metal Complexes with this compound

| Metal Complex | Synthesis Method | Organic Transformation | Catalytic Activity |

|---|

Precursor for Polymeric Materials

The potential of this compound as a monomer or precursor for the synthesis of polymeric materials has not been investigated in the available scientific literature. The presence of the primary amine group could theoretically allow for its incorporation into polymer chains, such as polyamides or polyimines. However, no studies have been published to confirm or explore this possibility.

Components in Supramolecular Chemistry and Self-Assembly

No research has been found that explores the role of this compound in the fields of supramolecular chemistry and self-assembly. The specific structural features of the molecule could potentially lend themselves to forming ordered supramolecular structures through non-covalent interactions, but this has not been a subject of published research.

Chiral Auxiliaries or Catalysts

The exploration of chiral derivatives of this compound for applications as chiral auxiliaries or catalysts in asymmetric synthesis is not documented in the scientific literature. While the development of novel chiral amines is a significant area of research in organic chemistry, this particular compound has not been a focus of such studies.

Table 2: Chiral Derivatives of this compound in Asymmetric Catalysis

| Chiral Derivative | Application | Enantioselectivity |

|---|

Advanced Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation

Spectroscopic methods are indispensable for probing the molecular structure of 2-(2,6-dichlorophenyl)propan-2-amine. Each technique offers unique information, and together they provide a complete picture of the compound's identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds. docbrown.infodocbrown.info

¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the dichlorophenyl ring are expected to appear in the range of δ 7.0-7.5 ppm. Due to the symmetrical 2,6-substitution, they would likely present as a triplet and a doublet. The two methyl groups are chemically equivalent and would yield a single, strong singlet signal further upfield, likely in the δ 1.5-2.0 ppm region. The amine (-NH₂) protons would also produce a singlet, though its chemical shift can be variable and influenced by solvent and concentration. docbrown.info

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all unique carbon atoms. For this compound, distinct signals are expected for the aromatic carbons and the aliphatic carbons. The carbons bearing the chlorine atoms (C2, C6) would be significantly downfield. The quaternary carbon attached to the amine and the phenyl ring would also have a characteristic shift. The two equivalent methyl carbons would give a single signal at high field. docbrown.infodocbrown.info

2D-NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for definitive structural assignment. A COSY spectrum would confirm the coupling between the aromatic protons, while an HSQC spectrum would correlate the proton signals directly to their attached carbon atoms, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic CH (C3, C5) | ~7.2-7.4 | ~128-130 | Expected to be a doublet. |

| Aromatic CH (C4) | ~7.0-7.2 | ~127-129 | Expected to be a triplet. |

| Aromatic C-Cl (C2, C6) | - | ~133-136 | Quaternary carbons, no attached protons. |

| Aromatic C-C(CH₃)₂NH₂ (C1) | - | ~140-145 | Quaternary carbon, deshielded by the ring and substituent. |

| Quaternary C-NH₂ | - | ~50-55 | Aliphatic quaternary carbon. |

| Methyl (CH₃) | ~1.6 | ~25-30 | Expected to be a singlet in ¹H NMR; two equivalent methyl groups. |

| Amine (NH₂) | Variable (e.g., ~1.5-3.0) | - | Broad singlet, position and intensity are solvent/concentration dependent. |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be characterized by specific absorption bands. The N-H stretching of the primary amine group is expected to appear as two distinct peaks in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the methyl groups would be observed around 2850-3100 cm⁻¹. The C-N stretching vibration typically appears in the 1020-1220 cm⁻¹ range. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region. Finally, the C-Cl stretching vibrations would give rise to strong absorptions in the fingerprint region, typically below 800 cm⁻¹. docbrown.infonist.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong Raman signal. The C-Cl bonds are also expected to be Raman active. This technique is particularly useful for studying the skeletal vibrations of the molecule. uantwerpen.be

Table 2: Characteristic Vibrational Frequencies for this compound Expected values based on typical functional group absorption regions.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 (two bands) | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretching | 2850 - 3000 | IR, Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

| C-N | Stretching | 1020 - 1220 | IR |

| C-Cl | Stretching | 600 - 800 | IR, Raman |

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. The 2,6-dichlorophenyl group is the primary chromophore in this compound. The absorption spectrum is expected to show characteristic bands for the substituted benzene (B151609) ring, likely below 300 nm. researchgate.net For the related compound 2,6-dichlorophenol, absorbance peaks are observed around 285 nm and 205 nm. researchgate.net Similar transitions, corresponding to π→π* electronic transitions of the aromatic ring, would be expected for this compound. The presence of the amine group (an auxochrome) may cause a slight shift in the wavelength of maximum absorption (λmax). researchgate.net

Mass spectrometry is a destructive technique that provides information about the molecular weight and structural fragments of a compound. For this compound (C₉H₁₁Cl₂N), the monoisotopic mass is 203.0269 Da.

Molecular Ion Peak : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This would result in a cluster of peaks at m/z 203 (M⁺), 205 (M+2)⁺, and 207 (M+4)⁺ with a relative intensity ratio of approximately 9:6:1.

Fragmentation Analysis : The most common fragmentation pathway for amines is alpha-cleavage. For this compound, the loss of a methyl radical (•CH₃) from the molecular ion would be a highly favorable process, leading to a prominent fragment ion. docbrown.info Predicted mass spectrometry data suggests that the protonated molecule [M+H]⁺ would have an m/z of 204.0341. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Data predicted for the hydrochloride salt of the compound. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 204.03414 |

| [M+Na]⁺ | 226.01608 |

| [M]⁺ | 203.02631 |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and impurities, thereby allowing for reaction monitoring and final purity determination.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC (RP-HPLC) method would be suitable for this compound.

Method Development : Method development would involve selecting an appropriate stationary phase, typically a C18 column, and optimizing the mobile phase composition. researchgate.netpensoft.net A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate) would be used. sielc.com Given the basic nature of the amine group, the pH of the mobile phase would be a critical parameter to ensure good peak shape and retention; a slightly acidic pH is often employed to analyze amines in their protonated form. Gradient elution may be necessary to separate impurities with a wide range of polarities. Detection would typically be performed using a UV detector set at a wavelength where the aromatic chromophore absorbs, such as near 210-230 nm. The developed method would be validated according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

GC-MS is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, this methodology would be employed to analyze volatile impurities that may arise during its synthesis or degradation. These could include unreacted starting materials, byproducts from side reactions, or decomposition products formed during storage.

The analysis would typically involve dissolving a sample of the compound in a suitable solvent and injecting it into the gas chromatograph. The components of the sample are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This spectrum acts as a "molecular fingerprint," allowing for structural elucidation and identification. No specific studies detailing this analysis for this compound were found.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound. The process requires a single, high-quality crystal of the material. However, no published crystal structure for this compound could be identified.

Crystal Growth and Quality Assessment

The initial and most critical step in X-ray crystallography is growing a suitable single crystal. This is often achieved through methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt. The choice of solvent or solvent system is critical and is typically determined empirically.

Once crystals are obtained, their quality must be assessed. This is initially done by visual inspection under a microscope to select crystals that are well-formed, transparent, and free from visible defects. The definitive quality check is performed by exposing the crystal to an X-ray beam and observing the diffraction pattern; sharp, well-resolved diffraction spots are indicative of a high-quality crystal suitable for data collection.

Data Collection and Refinement

For data collection, a selected crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The resulting diffraction patterns are recorded on a detector.

The collected data are then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms are determined from the intensities of the diffraction spots. This initial structural model is then refined using computational methods to achieve the best possible fit with the experimental data. The quality of the final structure is evaluated using metrics such as the R-factor.

Analysis of Intermolecular Interactions

With a refined crystal structure, the various non-covalent interactions that hold the molecules together in the crystal lattice can be analyzed. These interactions include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking interactions. Analyzing the geometry and distances of these interactions provides insight into the stability of the crystal packing and can influence properties such as melting point and solubility. For this compound, the presence of the amine group (N-H) would suggest the potential for hydrogen bonding, while the dichlorophenyl ring could participate in halogen bonding or π-stacking. Without an experimentally determined crystal structure, any discussion of these interactions remains hypothetical.

Emerging Research Directions and Future Outlook for 2 2,6 Dichlorophenyl Propan 2 Amine

Integration with Flow Chemistry and Automated Synthesis

The synthesis of sterically hindered primary amines can be challenging, often requiring carefully controlled reaction conditions. nih.govacs.orgresearchgate.net Flow chemistry and automated synthesis platforms offer significant advantages in this context, providing precise control over parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purity. rsc.org

Future research could focus on developing a continuous-flow process for the synthesis of 2-(2,6-dichlorophenyl)propan-2-amine and its derivatives. This would not only enable more efficient production but also facilitate the rapid generation of a library of analogues for screening in various applications. synplechem.com Automated platforms could be programmed to vary substituents on the phenyl ring or modify the amine functionality, allowing for a high-throughput exploration of the chemical space around this core structure. nih.gov The integration of in-line purification and analysis would further streamline the process, accelerating the discovery of novel compounds with desired properties.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Potential Advantage | Relevant Research Area |

| Precise Control | Improved yield and selectivity, minimization of byproducts. | Process optimization, scale-up. |

| Enhanced Safety | Handling of potentially hazardous intermediates in small volumes. | Green chemistry, industrial synthesis. |

| Automation | Rapid library synthesis, high-throughput screening. | Medicinal chemistry, materials discovery. |

| Integration | In-line purification and analysis for streamlined workflow. | Process analytical technology (PAT). |

Exploration in Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. organic-chemistry.org Primary amines are common components in many MCRs, such as the Ugi and Passerini reactions. nih.govrsc.org The steric bulk of this compound could lead to interesting and potentially novel outcomes in such reactions.

Future investigations could explore the utility of this amine in various MCRs to generate diverse molecular scaffolds. researchgate.net The unique steric and electronic properties conferred by the 2,6-dichloro-substituted phenyl ring may influence the stereoselectivity and regioselectivity of these reactions, leading to the formation of unique products that would be difficult to access through traditional synthetic routes. The resulting libraries of complex molecules could be screened for biological activity or material properties.

Development of Novel Reaction Methodologies Utilizing the Compound

The development of novel synthetic methods is a cornerstone of organic chemistry. The unique structure of this compound makes it an interesting substrate for the development of new reaction methodologies, particularly for the formation of C-N bonds with sterically demanding partners. nih.gov

Research in this area could focus on using this amine as a benchmark substrate to test the limits of new coupling reactions or amination protocols. acs.org Furthermore, the development of synthetic routes to analogues of this compound, such as those with different substitution patterns on the aromatic ring or modifications to the alkyl chain, could be a fruitful area of research. mdpi.comresearchgate.netekb.eged.ac.ukmdpi.com These studies would not only expand the toolkit of synthetic chemists but also provide access to a wider range of sterically hindered amines for various applications.

Computational Design of Advanced Functional Molecules

Computational chemistry and molecular modeling are increasingly powerful tools for the design of new molecules with specific functions. mdpi.comnih.govmdpi.com The dichlorophenyl group in this compound provides a handle for tuning the electronic properties of molecules incorporating this fragment.

Future research could employ computational methods, such as density functional theory (DFT), to design advanced functional molecules based on this scaffold. researchgate.net For example, by modeling the incorporation of this amine into larger conjugated systems, it may be possible to design novel organic electronic materials with tailored properties. Similarly, computational docking studies could be used to design ligands for specific biological targets, leveraging the steric and electronic features of the this compound core. researchgate.net

Table 2: Potential Applications for Computationally Designed Molecules

| Application Area | Design Strategy | Potential Functionality |

| Organic Electronics | Incorporation into conjugated polymers or small molecules. | Charge transport, light emission. |

| Medicinal Chemistry | Docking studies with protein targets. | Enzyme inhibition, receptor modulation. |

| Materials Science | Design of self-assembling systems. | Formation of ordered nanostructures. |

| Catalysis | Design of novel ligands for metal catalysts. | Enantioselective transformations. |

Environmental Fate and Degradation Studies in Academic Contexts

The environmental fate of chlorinated aromatic compounds is a significant area of research due to their potential persistence and toxicity. researchgate.netepa.govnih.gov While many chlorinated compounds are known to be resistant to biodegradation, some microorganisms have evolved pathways to break them down. nih.goveurochlor.org

In an academic context, studies on the environmental fate and degradation of this compound could provide valuable insights into the biodegradation of sterically hindered chlorinated aromatic amines. Research could focus on isolating and characterizing microorganisms capable of degrading this compound, as well as identifying the metabolic pathways and enzymes involved. dergipark.org.trsemanticscholar.orgresearchgate.nethilarispublisher.com Such studies would contribute to a better understanding of the environmental impact of this class of compounds and could inform the development of bioremediation strategies for related pollutants. It is important to note that the presence of chlorine atoms on the aromatic ring can increase the recalcitrance of the molecule to microbial degradation.

Q & A

Q. What advanced techniques elucidate the compound’s role in neurotransmitter modulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.